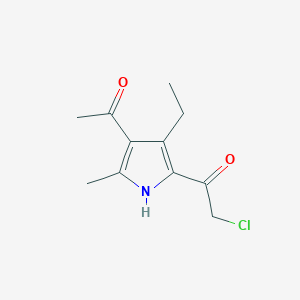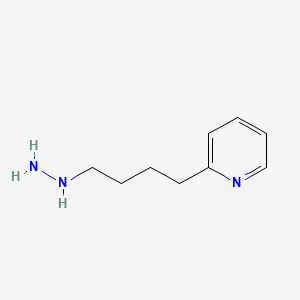
2-(4-Hydrazinylbutyl)pyridine
Vue d'ensemble
Description
“2-(4-Hydrazinylbutyl)pyridine” is a chemical compound that is used in various scientific and industrial applications . It is a high-quality reference standard for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyridine derivatives, including “2-(4-Hydrazinylbutyl)pyridine”, can be achieved through various methods. One such method involves the [4 + 2] cycloaddition reactions of 1-azadienes . Another approach involves the reaction of 4-hydroxy-1,6-dimethyl pyridine-2-ones and 1-aryloxy-4-chloro-2-ynes under reflux by using basic conditions aided by sodium iodide as a catalyst .Molecular Structure Analysis
Pyridine, which is structurally related to “2-(4-Hydrazinylbutyl)pyridine”, is similar to benzene in its π electron structure. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron. The nitrogen atom is also sp2-hybridized and has one electron in a p orbital, bringing the total to six π electrons .Chemical Reactions Analysis
Pyridine derivatives, including “2-(4-Hydrazinylbutyl)pyridine”, can undergo various chemical reactions. For instance, an array of catalytic reduction reactions of pyridines employing milder reducing reagents such as boranes and silanes have been developed . Additionally, pyridine derivatives have shown good to strong antimicrobial activity against microbial strains .Physical And Chemical Properties Analysis
Pyridine, which is structurally related to “2-(4-Hydrazinylbutyl)pyridine”, is a water-miscible liquid with an unpleasant fish-like smell and is colorless . It is highly flammable and was historically made from coal tar .Applications De Recherche Scientifique
1. Synthesis of Novel Derivatives
A study by Flefel et al. (2018) details the preparation of novel pyridine derivatives, starting from a hydrazinyl-pyridine compound similar to 2-(4-Hydrazinylbutyl)pyridine. These derivatives displayed antimicrobial and antioxidant activities, showcasing the potential of hydrazinyl-pyridine compounds in creating new therapeutic agents (Flefel et al., 2018).
2. Development of Metal Complexes for Antimicrobial and Antitumor Activities
Research by Xun-Zhong et al. (2020) involved synthesizing zinc(II) complexes with pyridine thiazole derivatives, which demonstrated significant antimicrobial activity and specific efficacy against certain cancer cell lines. This indicates the usefulness of pyridine-based compounds in creating complexes for targeted therapies (Xun-Zhong et al., 2020).
3. Application in Antibacterial and Antitumor Pharmaceuticals
A similar study by Zou et al. (2020) synthesized pyridine hydrazyl thiazole metal complexes, revealing their specificity against certain bacteria and cancer cell lines. This underscores the potential of hydrazinyl-pyridine compounds in the pharmaceutical industry for the development of new antibacterial and antitumor drugs (Zou et al., 2020).
4. Structural and Spectroscopic Analysis
Tranfić et al. (2011) conducted a study focusing on the structural and spectroscopic analysis of a pyridine derivative, which could provide valuable insights for future applications in materials science and drug design (Tranfić et al., 2011).
5. Photoconductivity and Semiconductor Applications
Chandra et al. (2021) explored a coordination polymer involving a pyridine derivative, highlighting its semiconducting nature and photoconductivity, which could be significant for electronic and photonic applications (Chandra et al., 2021).
Safety and Hazards
Orientations Futures
The future directions in the research of pyridine derivatives, including “2-(4-Hydrazinylbutyl)pyridine”, involve discovering novel chemotherapeutic agents for Mycobacterium tuberculosis (Mtb) . The drug-likeness of pyridine appended 2-hydrazinylthiazole derivatives was validated using the Lipinski and Veber rules . Another future direction is the development of direct C–H functionalization .
Propriétés
IUPAC Name |
4-pyridin-2-ylbutylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-12-8-4-2-6-9-5-1-3-7-11-9/h1,3,5,7,12H,2,4,6,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJKEZVTQKEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672939 | |
| Record name | 2-(4-Hydrazinylbutyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydrazinylbutyl)pyridine | |
CAS RN |
887595-17-7 | |
| Record name | 2-(4-Hydrazinylbutyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)
![N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride](/img/structure/B1440253.png)
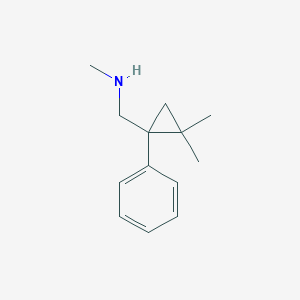
amine hydrochloride](/img/structure/B1440255.png)
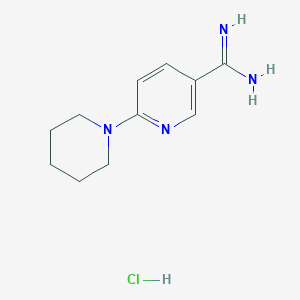
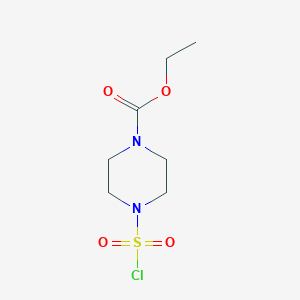
![2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B1440258.png)
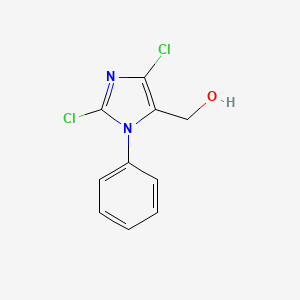
![1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B1440263.png)
![2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1440264.png)
![[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1440265.png)
